molecular formula C11H10N2O4 B2717284 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid CAS No. 82603-63-2

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid

Cat. No.: B2717284
CAS No.: 82603-63-2
M. Wt: 234.211
InChI Key: IKWWAVVLXMHYLN-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.211. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A key application of derivatives of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid lies in the realm of anticonvulsant activity. Research by El Kayal et al. (2019) explored the synthesis of new derivatives of this compound and conducted in vivo and in silico studies to assess their anticonvulsant potential. The study developed a novel synthesis method for the key intermediate and identified a lead compound showing promising results in experimental convulsive syndrome rates in mice (El Kayal et al., 2019).

Antimicrobial Drug Development

Another significant application of this compound derivatives is in the development of antimicrobial drugs. Zubkov et al. (2016) discussed the molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics. The study emphasized the importance of these derivatives in creating new antimicrobial drugs and provided insights into the analytical methods necessary for quality control of these active pharmaceutical ingredients (Zubkov et al., 2016).

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWWAVVLXMHYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.